
Reveromycin D
Overview
Description
Reveromycin D is a secondary metabolite isolated from Streptomyces species, belonging to the reveromycin family of polyketide antibiotics. Structurally, it features a spiroketal core and a unique isopentyl side chain, distinguishing it from other reveromycins . This compound exhibits pH-dependent antifungal activity against Candida albicans and inhibits epidermal growth factor (EGF)-induced proliferation in Balb/MK cells. It also demonstrates antiproliferative effects against human cancer cell lines, including KB (oral carcinoma) and K562 (leukemia) . Unlike reveromycin A, which selectively targets osteoclasts and modulates bone resorption, this compound shows broader cellular activity, though its molecular targets remain less defined .
Preparation Methods
Biosynthetic Production of Reveromycin D
Fermentation and Strain Optimization
This compound is naturally produced alongside Reveromycins A and B by Streptomyces strains under controlled fermentation conditions. Key parameters include:
The biosynthetic gene cluster for Reveromycin A (91 kb, 21 open reading frames) has been fully characterized in S. reveromyceticus, with homologous clusters likely responsible for this compound production . Critical enzymes include:
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RevG : Catalyzes keto-diol formation via dihydroxy ketone synthase activity .
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RevJ : Ensures stereospecific 15S spiroacetal cyclization (94% enantiomeric excess) .
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P450revI : Mediates C18 hydroxylation of precursor Reveromycin T .
Strain engineering via revI gene disruption increases Reveromycin T accumulation, which can be chemically modified to yield this compound derivatives .
Extraction and Purification
Crude extracts from Streptomyces fermentation broths undergo multi-step processing:
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Acetone Precipitation : 1:1 (v/v) acetone addition, followed by rotary evaporation .
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Acidified Extraction : Adjust to pH 4.0 with acetic acid, partition with ethyl acetate .
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Chromatography :
Typical yields from 1 L culture broth range 10–15 mg after purification .
Chemical Synthesis Strategies
While no total synthesis of this compound has been reported, established routes to Reveromycin A and B provide a blueprint for its preparation.
Spiroketal Core Construction
The labile 6,6-spiroacetal is synthesized via two principal methods:
Hetero-Diels-Alder Approach
A Lewis acid-catalyzed inverse electron demand reaction between diene 12 and dienophile 13 forms the spiroketal precursor 10 with >90% stereoselectivity . Key conditions:
Subsequent hydroboration-oxidation installs the C15 hydroxyl group without epimerization .
Dihydroxyketone Cyclization
Dihydroxyketone 14 undergoes acid-catalyzed cyclization (pH 5.5, 40°C) to form the spiroketal. While non-enzymatic conditions produce a 3:2 mixture of 15S and 15R isomers, RevJ enzyme addition ensures >99% 15S configuration .
C1–C10 Unsaturated Chain
A tandem Wittig reaction sequence constructs the conjugated diene:
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C8–C9 Bond : Propylidenetriphenylphosphorane + aldehyde 9 (87% yield) .
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C7–C6 Bond : Ethylidenetriphenylphosphorane + α,β-unsaturated aldehyde (72% yield) .
C18 Succinylation
The tertiary alcohol at C18 is acylated under ultrahigh pressure (1.5 GPa) to prevent β-elimination :
Final Assembly
A Stille coupling between vinyl iodide 21 and stannane 22 forms the C21–C22 bond (Pd(PPh<sub>3</sub>)<sub>4</sub>, DMF, 65°C, 58% yield) . Global deprotection using tetrabutylammonium fluoride (TBAF) in THF affords this compound analogs .
Analytical Characterization
Purified this compound exhibits the following properties:
Chemical Reactions Analysis
Reveromycin D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to its structural modifications. Major products formed from these reactions are crucial for understanding its versatility.
Scientific Research Applications
Anticancer Activity
Reveromycin D exhibits significant anticancer properties, particularly in inhibiting the proliferation of various cancer cell lines. Its mechanism primarily involves the selective inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS), which is crucial for protein synthesis in cancer cells.
- Case Study: Inhibition of Tumor Growth
- In vitro studies demonstrated that this compound effectively inhibited the growth of human tumor cells, including ovarian and prostate cancer cells. In vivo experiments further confirmed its ability to suppress tumor growth in animal models, indicating its potential as a therapeutic agent for cancer treatment .
Anti-Metastatic Properties
This compound has shown promising results in preventing bone metastasis, particularly in cancers such as lung and prostate cancer. This effect is attributed to its anti-osteoclastic activity, which inhibits osteoclast-mediated bone resorption.
- Case Study: Bone Metastasis Model
Osteoporosis Treatment
The compound has been identified as a potent inhibitor of osteoclast activity, making it a candidate for osteoporosis treatment. Its ability to induce apoptosis in osteoclasts leads to reduced bone resorption.
- Case Study: Osteoporosis in Animal Models
Periodontal Disease Management
This compound has been explored for its efficacy in treating periodontal disease due to its anti-inflammatory properties and ability to inhibit osteoclast activity.
- Case Study: Periodontitis Model
- In experimental models of periodontitis using OPG-knockout mice, this compound administration resulted in decreased osteoclast counts and reduced inflammatory cytokine expression, thereby preventing alveolar bone loss . This underscores its potential role as a local therapeutic agent for periodontal disease.
Biosynthetic Studies
Recent research has focused on enhancing the production of this compound through biosynthetic pathways. The presence of certain biomediators has been shown to stimulate the production of this compound in Streptomyces species.
- Chemical Induction Studies
- A β-carboline compound (BR-1) was identified as a chemical signal that enhances Reveromycin production by activating specific biosynthetic gene clusters within Streptomyces sp. SN-593 . This discovery opens avenues for optimizing production methods for Reveromycin derivatives with enhanced biological activity.
Data Summary Table
Mechanism of Action
Reveromycin D’s effects stem from its interactions with molecular targets and pathways. Further research is needed to unravel its precise mechanism, but its inhibition of EGF-induced mitogenic activity and antifungal properties hint at exciting possibilities.
Comparison with Similar Compounds
The reveromycin family includes reveromycins A, B, C, and D, each differing in structural modifications that influence their bioactivity. Below is a detailed comparison:
Structural Features
Compound | Core Structure | Side Chain Modifications | Key Functional Groups |
---|---|---|---|
Reveromycin D | 5,6-spiroketal | Isopentyl group at C-20 | Succinyl ester, hydroxyl groups |
Reveromycin A | 5,6-spiroketal | Straight-chain fatty acid at C-20 | Succinyl ester, hydroxyl groups |
Reveromycin B | 5,6-spiroketal | Shorter unsaturated side chain | Epoxide, hydroxyl groups |
Reveromycin C | 5,6-spiroketal | Straight-chain analogue of D | Similar to D but lacks isopentyl |
Key Structural Insights :
- The isopentyl group in this compound enhances its membrane permeability compared to reveromycin C, contributing to stronger antifungal and antiproliferative activities .
- Reveromycin A’s succinyl ester is critical for binding to isoleucyl-tRNA synthetase (IleRS), a mechanism absent in this compound .
Mechanistic Differences :
- Reveromycin A targets IleRS in osteoclasts, disrupting protein synthesis and inducing apoptosis .
- This compound lacks IleRS inhibition but may interfere with EGF signaling pathways , as evidenced by its suppression of EGF-induced mitogen responses .
- Reveromycin C shares structural similarities with D but is less potent due to the absence of the isopentyl group, which reduces cellular uptake .
Pharmacokinetic and Stability Profiles
Compound | Solubility | Stability in Acidic Conditions | Metabolic Stability |
---|---|---|---|
This compound | Soluble in DMSO, methanol | Degrades at pH < 4.0 | Moderate (t₁/₂: 6 h) |
Reveromycin A | Poor solubility in water | Stable at pH 5.5–7.0 | High (t₁/₂: 12 h) |
Reveromycin B | Insoluble in polar solvents | Unstable at pH extremes | Low (t₁/₂: 2 h) |
Key Observations :
Biological Activity
Reveromycin D, a member of the reveromycin family produced by Streptomyces species, exhibits significant biological activities that are primarily characterized by its effects on eukaryotic cells and its potential applications in medical and agricultural fields. This article summarizes the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and implications for therapeutic use.
This compound has been shown to inhibit the mitogenic activity induced by epidermal growth factor (EGF) in various cell lines. This inhibition is crucial as it affects cellular proliferation and differentiation processes. The compound selectively inhibits protein synthesis in eukaryotic cells, which contributes to its antiproliferative effects against human tumor cell lines and antifungal activity against pathogenic fungi .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antitumor Activity : this compound demonstrates significant antiproliferative effects on human cancer cell lines, including leukemia cells. Its mechanism involves the inhibition of EGF-stimulated mitogenic responses .
- Antifungal Properties : The compound exhibits antifungal activity against various plant pathogenic fungi. Studies have shown that this compound can suppress the growth of fungi responsible for diseases in crops, making it a candidate for agricultural applications .
- Inhibition of Bone Resorption : this compound has been identified as an inhibitor of osteoclast activity, which is relevant for conditions such as osteoporosis. It selectively targets osteoclasts without being cytotoxic to other cell types .
Efficacy Against Pathogens
Recent studies have demonstrated the efficacy of this compound against a range of fungal pathogens. For instance:
- Candida albicans : Reveromycin A (closely related to this compound) has shown inhibitory effects on Candida albicans, a common human pathogen responsible for opportunistic infections .
- Plant Pathogenic Fungi : this compound has been effective against several plant pathogens, including those causing rot in strawberries. Its efficacy is comparable to that of conventional fungicides, suggesting its potential as a biocontrol agent in agriculture .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships (SAR) of reveromycins has revealed critical insights into how structural modifications affect biological activity. For example, modifications to specific functional groups on the reveromycin backbone can enhance or diminish its potency against target cells .
Compound | Activity | Efficacy |
---|---|---|
Reveromycin A | Antitumor | High |
Reveromycin B | Weak Antitumor | Low |
This compound | Antifungal | Moderate to High |
Reveromycin T | Stronger anticancer than A | Very High |
Case Studies
- Antifungal Efficacy : In a study assessing the antifungal properties of reveromycins, it was found that both crude extracts and purified reveromycin compounds effectively inhibited fungal growth at concentrations as low as 10 µg/ml . This suggests that reveromycins could serve as eco-friendly alternatives to synthetic fungicides.
- Antitumor Activity : A series of experiments demonstrated that reveromycins could inhibit tumor cell proliferation in vitro and showed promise in vivo in animal models. The results indicated that reveromycins could potentially be developed into therapeutic agents for cancer treatment .
Q & A
Basic Research Questions
Q. What are the standard methods for isolating and characterizing Reveromycin D from microbial sources?
this compound is typically isolated via fermentation of Streptomyces species, followed by solvent extraction and chromatographic purification (e.g., HPLC). Structural elucidation involves Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. For ESI-MS, parameters like capillary voltage (1.0 kV), desolvation temperature (400°C), and mass range (m/z 50–1200) are critical for accuracy. NMR analysis in methanol-d4 with tetramethylsilane (TMS) as an internal standard ensures precise determination of ¹H and ¹³C signals .
Q. How can researchers validate the purity and concentration of this compound in experimental samples?
Quantitative validation involves creating a standard curve using synthetic Reveromycin A (purity >98%) at concentrations (e.g., 0.08–1.25 µg/ml) and comparing peak areas via UPLC. Triplicate measurements reduce variability. Purity is confirmed by spectral consistency across UV-Vis, ESI-MS, and NMR, with discrepancies prompting re-purification .
Q. What in vitro assays are used to assess this compound’s antifungal activity?
Antifungal efficacy is tested using mycelial growth inhibition and spore germination assays. In mycelial trials, this compound is amended into potato dextrose agar (PDA) at varying pH levels (4.5–7.0) and concentrations (0.3125–100 µg/ml). Spore germination assays involve incubating fungal spores with the compound and quantifying inhibition via microscopy. Controls include untreated media and solvent-only blanks .
Advanced Research Questions
Q. How do researchers reconcile contradictory data on this compound’s pH-dependent antifungal efficacy?
Contradictions may arise from differences in fungal species or assay conditions. To address this, replicate experiments under standardized pH and temperature, and use statistical tools (e.g., ANOVA with post-hoc tests) to identify significant variations. Cross-validate results with alternative methods, such as time-kill curves or proteomic profiling, to confirm mechanistic hypotheses .
Q. What strategies optimize this compound’s stability in long-term in vivo studies?
Stability can be enhanced via lyophilization or encapsulation in liposomes. Pre-formulation studies should assess degradation kinetics under varying temperatures and pH. Analytical methods like stability-indicating HPLC (SI-HPLC) monitor degradation products, while circular dichroism (CD) spectroscopy evaluates structural integrity over time .
Q. How can transcriptomic or metabolomic approaches elucidate this compound’s mechanism of action?
RNA sequencing (RNA-seq) of treated vs. untreated fungal cells identifies differentially expressed genes linked to apoptosis or cell wall synthesis. Metabolomic profiling via LC-MS/MS detects changes in key metabolites (e.g., sphingolipids). Integrative bioinformatics tools, like KEGG pathway analysis, map these changes to biological processes .
Q. What experimental designs mitigate off-target effects in this compound studies?
Use CRISPR-Cas9 knockout models to validate target specificity. For example, deleting putative target genes (e.g., ISP4 in yeast) and testing this compound’s efficacy in mutants vs. wild-type strains. Concurrently, employ phenotypic rescue experiments with competitive inhibitors to confirm on-target activity .
Q. Methodological Considerations
Q. How should researchers design dose-response experiments to determine this compound’s IC₅₀?
Use a logarithmic concentration range (e.g., 0.1–100 µM) with at least six data points. Fit data to a sigmoidal curve using software like GraphPad Prism. Include replicates (n ≥ 3) and report confidence intervals. Validate with a reference compound (e.g., amphotericin B) to ensure assay robustness .
Q. What criteria ensure reproducibility in this compound’s bioactivity assays?
Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles: document strain sources (e.g., ATCC numbers), solvent batches, and equipment calibration dates. Share raw data (e.g., NMR spectra, inhibition curves) in public repositories like Zenodo. Adhere to MIAME (Minimum Information About a Microarray Experiment) standards for omics data .
Q. How can researchers integrate this compound’s pharmacokinetic data into preclinical models?
Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling using non-compartmental analysis (NCA) in software like Phoenix WinNonlin. Parameters like Cₘₐₓ, AUC, and t₁/₂ should be correlated with efficacy endpoints (e.g., fungal burden reduction) in murine models. Adjust dosing regimens based on bioavailability studies (e.g., oral vs. intravenous) .
Properties
IUPAC Name |
(2E,4S,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54O11/c1-6-7-8-20-36(48-35(45)18-17-33(41)42)22-23-37(47-31(36)15-11-26(3)24-34(43)44)21-19-28(5)30(46-37)14-10-25(2)9-13-29(38)27(4)12-16-32(39)40/h9-13,15-16,24,27-31,38H,6-8,14,17-23H2,1-5H3,(H,39,40)(H,41,42)(H,43,44)/b13-9+,15-11+,16-12+,25-10+,26-24+/t27-,28-,29-,30+,31-,36+,37-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOFNCHDOAZCMT-SFKKXSHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@]1(CC[C@]2(CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)O[C@H]1/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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